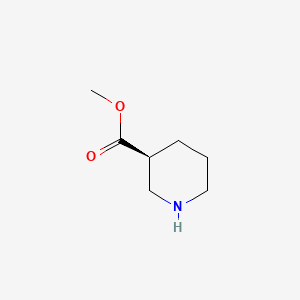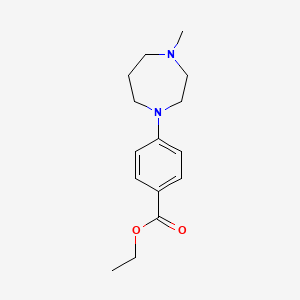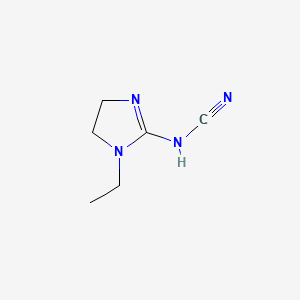
Lithiumtetrakis(2-methyl-8-hydroxychinolinato)borat
Übersicht
Beschreibung
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound with the chemical formula LiB(C10H6NO)4. It is formed from a lithium ion and four 2-methyl-8-hydroxyquinoline ligands . This compound is known for its light-emitting properties, making it a valuable material in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron has a wide range of scientific research applications, including:
Biology: The compound’s fluorescent properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
Target of Action
Lithium Tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound formed from a lithium ion and four 2-methyl-8-hydroxyquinoline ligands It’s known to be a light-emitting metal complex , suggesting its potential role in optoelectronic devices.
Mode of Action
As a light-emitting metal complex, it likely interacts with its targets by participating in electron transfer processes, contributing to its luminescent properties .
Biochemical Pathways
Given its light-emitting properties, it may be involved in pathways related to photon emission or energy transfer in optoelectronic devices .
Result of Action
Its role as a light-emitting metal complex suggests that it may contribute to the generation of light in certain applications, such as in organic light-emitting diodes (oleds) and electroluminescent (el) displays .
Vorbereitungsmethoden
The preparation of lithium tetra(2-methyl-8-hydroxyquinolinato)boron generally involves reacting tetramethylboronic acid with 2-methyl-8-hydroxyquinoline . The specific synthesis method can be adjusted according to the desired purity and scale of production. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the boron center.
Substitution: The ligands in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron can be compared with other similar compounds, such as:
Lithium tetrakis(pentafluorophenyl)borate: Known for its use in catalysis and as a reagent in organic synthesis.
Lithium tetrafluoroaluminate: Used in electrolytes for lithium-ion batteries.
Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): A light-emitting compound used in similar applications as lithium tetra(2-methyl-8-hydroxyquinolinato)boron.
The uniqueness of lithium tetra(2-methyl-8-hydroxyquinolinato)boron lies in its specific light-emitting properties and its versatility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRLXSPVRRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32BLiN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635781 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338949-42-1 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















